molecular formula C6H10Cl2N2 B1290002 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride CAS No. 1332529-52-8

4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride

Cat. No.: B1290002
CAS No.: 1332529-52-8
M. Wt: 181.06 g/mol
InChI Key: YIGCJROZILJOGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride typically involves the chloromethylation of 1-ethyl-1H-pyrazole. This can be achieved through the reaction of 1-ethyl-1H-pyrazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the chloromethyl group can yield 1-ethyl-1H-pyrazole derivatives with different substituents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

  • Substitution reactions yield various substituted pyrazole derivatives.
  • Oxidation reactions produce pyrazole carboxylic acids or ketones.
  • Reduction reactions result in the formation of pyrazole alcohols or amines.

Scientific Research Applications

4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

    Industry: The compound is utilized in the production of agrochemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and signal transduction.

Comparison with Similar Compounds

  • 4-(Chloromethyl)-1H-imidazole hydrochloride
  • 2-Chloromethyl-3,5-dimethyl-4-methoxy-pyridine hydrochloride
  • 4-(Chloromethyl)pyridine hydrochloride

Comparison: 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of hydrophobicity and electronic properties, making it suitable for specific applications in drug development and chemical synthesis.

Properties

IUPAC Name

4-(chloromethyl)-1-ethylpyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2.ClH/c1-2-9-5-6(3-7)4-8-9;/h4-5H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGCJROZILJOGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332529-52-8
Record name 1H-Pyrazole, 4-(chloromethyl)-1-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332529-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

To a solution (400 mL) of (1-ethyl-1H-pyrazol-4-yl)methanol (16.80 g) in tetrahydrofuran was added thionyl chloride (40.0 g), and the mixture was stirred at room temperature for 4 hr. The mixture liquid was concentrated under reduced pressure to obtain 4-chloromethyl-1-ethyl-1H-pyrazole hydrochloride as a colorless oil (24.15 g, yield 100%).
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.